TUFTSIN

Description

Tuftsin (Thr-Lys-Pro-Arg) is a naturally occurring tetrapeptide derived from the enzymatic cleavage of the Fc domain of immunoglobulin G (IgG) . It plays a critical role in modulating immune responses, including stimulating phagocytosis, enhancing chemotaxis, and promoting antimicrobial and antitumor activities . Its natural origin and low toxicity profile make it a promising candidate for clinical applications .

Properties

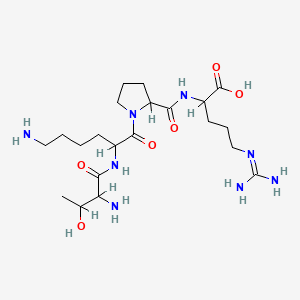

IUPAC Name |

2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESDGNYHXIOKRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869553 | |

| Record name | Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Deprotection

Syntheses typically employ methylbenzhydrylamine (MBHA) resin with a loading capacity of 1.04 mmol/g. The protocol begins with washing the resin in dichloromethane (DCM) to remove impurities, followed by Boc deprotection using 33% trifluoroacetic acid (TFA) in DCM for 22 minutes. Neutralization with 10% diisopropylethylamine (DIEA) in DCM ensures the resin-bound amino group is reactive for subsequent couplings.

Sequential Coupling of Amino Acids

Each amino acid is coupled using a 3:1 molar ratio of Boc-protected derivatives activated by dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). For example:

-

Boc-Thr(Bzl)-OH : Benzyl protection for threonine hydroxyl.

-

Boc-Lys(ClZ)-OH : Chlorobenzyloxycarbonyl protection for lysine ε-amino.

Coupling reactions proceed for 60 minutes in DCM/dimethylformamide (DMF) mixtures, with ninhydrin assays confirming completion.

Cleavage and Global Deprotection

Post-synthesis, the peptide-resin is treated with hydrogen fluoride (HF) at 0°C for 90 minutes in the presence of p-cresol to cleave the peptide and remove side-chain protections. This harsh condition necessitates specialized equipment but ensures high yields (≥80%) of crude this compound.

Novel Retro-Inverso Analogues and Solution-Phase Synthesis

Patent US4816560A introduces partially retro-inverted this compound analogues, reversing peptide bonds while retaining biological activity. This approach enhances metabolic stability and simplifies large-scale production.

Malonic Acid Derivative Condensation

The synthesis begins with malonic acid derivatives of formula II (e.g., R¹ = lysine/arginine side-chains). Condensation with tert-butoxycarbonyl (Boc)-protected fragments occurs in halogenated solvents (methylene chloride, chloroform) using DCC as the coupling agent. For instance:

Reaction conditions: 60°C for 6 hours in ethyl acetate/water, yielding 80–88% after HPLC purification.

Selective Amide-to-Amine Conversion

A critical innovation involves using (1,1-bis-trifluoroacetoxy)iodobenzene (TIB) to convert terminal carbamyl groups to primary amines. This step is performed in DMF/water (4:1) under nitrogen, achieving >90% conversion efficiency.

Deprotection and Final Purification

Final deprotection uses trifluoroacetic acid (TFA) with thioanisole (6%) to remove Boc and Mtr (2,3,6-trimethyl-4-methoxyphenylsulfonyl) groups. Freeze-drying followed by RP-HPLC (C18 column, 0.5% acetonitrile in 20 mM ammonium acetate) yields >95% pure this compound analogues.

Analytical and Purification Methodologies

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude this compound is purified using RP-HPLC with acetonitrile/water gradients. Key parameters include:

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS confirms molecular weight (500.59 Da) and sequence integrity. Observed m/z: 501.6 [M+H]⁺, 523.6 [M+Na]⁺.

Comparative Analysis of Synthesis Methods

| Parameter | SPPS | Solution-Phase |

|---|---|---|

| Scale | Milligram to gram | Multigram to kilogram |

| Purity Post-HPLC | ≥95% | ≥95% |

| Key Reagent | HF | TIB |

| Metabolic Stability | Moderate | High |

| Cost Efficiency | Low | High |

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Formation and Release of Tuftsin

This compound is released from immunoglobulin G (IgG) through the action of two enzymes :

-

This compound-endocarboxypeptidase : This enzyme, found in the spleen, cleaves the heavy chain of IgG at the Arginine-Glutamic acid bond.

-

Carboxypeptidase β (Leukokininase) : This enzyme acts on the arginine carboxy-terminal, cleaving it at the amino end of threonine between residues 288 and 289 . Leukokininase is present on the outer membrane of phagocytic cells .

Interactions with ACE2 and NRP1

Research indicates that this compound can interact with Angiotensin-Converting Enzyme 2 (ACE2) and Neuropilin-1 (NRP1), which are proteins involved in SARS-CoV-2 infection .

-

ACE2 Binding: Molecular docking analysis reveals that this compound has an affinity for ACE2, with a binding affinity of -6.9 kcal/mol . this compound forms hydrogen bonds with Ser47, Asp67, His345, and Asn51 residues of ACE2 and salt bridges to Asp67 residues of ACE2 . this compound's binding sites are near the interactional sites of the S1-RBD and ACE2, suggesting it can inhibit S1 binding to ACE2 by covering their binding sites . Surface Plasmon Resonance (SPR) assays confirm that this compound binds ACE2 directly with an equilibrium dissociation constant (KD) of 460 μmol/L .

-

NRP1 Binding: this compound also binds to the b1b2 domain of NRP1 with a high binding affinity of -8.1 kcal/mol . It forms a salt bridge to Lys397 and a carbon-hydrogen bond to Pro398 residues of NRP1 . SPR assays demonstrate this compound binds NRP1 strongly, with a KD value of 10.65 μmol/L . The binding region of this compound and NRP1 overlaps with the binding area of NRP1 with S1-RBD in space .

Inhibition of S1 Binding to ACE2

This compound can impair the binding of the SARS-CoV-2 S1 protein to ACE2 in a dose-dependent manner . Competition binding experiments using SPR assays show that increasing concentrations of this compound attenuate the response signal of ACE2 binding to S1 . At a this compound concentration of 625 μmol/L, the interaction between S1 and ACE2 is almost completely eliminated .

Impact on Immune Response

This compound stimulates phagocytic cells and affects the formation of reactive oxygen species . It augments the formation of

and

. this compound stimulates the activity of macrophages and enhances chemotaxis phagocytosis .

This compound Analogs and Derivatives

This compound analogs and derivatives have been created and tested for stability, degradation, and immunostimulatory properties . Conjugates of this compound with other molecules, such as phosphorylcholine, have been developed .

Structural Characteristics and Interactions

This compound is sensitive to structural changes, and water-tuftsin hydrogen bonds stabilize its structure . Intramolecular hydrogen bonds between threonine and arginine residues also contribute to the stability of the β-turn structure .

| Residue | Interaction | Bond Length (Å) |

|---|---|---|

| Ser47 | Hydrogen bond | 2.110 |

| Asp67 | Hydrogen bond | 1.854 |

| His345 | Hydrogen bond | 2.814 |

| Asn51 | Hydrogen bond | 2.425 |

| Lys397 | Salt bridge | 1.833 |

| Pro398 | Carbon-H bond | 2.394 |

Scientific Research Applications

Immunomodulation

Mechanism of Action:

Tuftsin primarily functions by binding to receptors on immune cells, notably macrophages and microglia. This binding activates various intracellular signaling pathways that enhance phagocytic activity and cytokine production. For instance, this compound has been shown to promote an anti-inflammatory switch in microglia, shifting their phenotype from pro-inflammatory (M1) to anti-inflammatory (M2), which is beneficial in conditions such as multiple sclerosis (MS) .

Case Study: Multiple Sclerosis

In a study on experimental autoimmune encephalomyelitis (EAE), a model for MS, this compound administration improved clinical outcomes by modulating T cell responses and promoting the release of immunosuppressive cytokines . This suggests that this compound could be a potential therapeutic agent for MS and other autoimmune diseases.

Cancer Therapy

Enhancing Anti-Tumor Immunity:

this compound has been investigated for its ability to enhance anti-tumor immunity through its effects on dendritic cells and T cells. In vitro studies demonstrated that this compound significantly increased the phagocytic activity of dendritic cells when combined with tumor antigens, leading to enhanced activation of cytotoxic T lymphocytes (CTLs) .

Case Study: Tumor Suppression

In a recent study involving gastric cancer, this compound-tailored fusion proteins were shown to inhibit the growth of circulating tumor cells (CTCs) while enhancing macrophage phagocytosis both in vitro and in vivo . This highlights this compound's potential as a therapeutic agent in cancer immunotherapy.

Infectious Disease Applications

Targeting Infections:

this compound has also been explored as a delivery system for therapeutic agents against infections. For example, this compound-conjugated liposomes have been developed to enhance the efficacy of antibiotics such as rifampicin against tuberculosis and amphotericin B against fungal infections .

Case Study: HIV Targeting

Research involving this compound-conjugated dendrimers demonstrated targeted delivery of efavirenz to HIV-infected macrophages, significantly improving their natural killer function against the virus . This application underscores this compound's versatility as a targeting moiety in antiviral therapies.

COVID-19 Research

Recent studies have identified this compound's role in modulating immune responses related to SARS-CoV-2 infection. This compound was found to bind to ACE2 and neuropilin-1 (NRP1), two key receptors involved in viral entry, potentially inhibiting the virus's ability to infect host cells . This opens avenues for this compound's use in developing adjunct therapies for COVID-19.

Summary Table of Applications

Mechanism of Action

TUFTSIN exerts its effects by stimulating the phagocytic activity of blood polymorphonuclear leukocytes, particularly neutrophils. This stimulation enhances the immune response by promoting the engulfment and destruction of pathogens. The peptide interacts with specific receptors on the surface of leukocytes, triggering intracellular signaling pathways that lead to increased phagocytic activity.

Comparison with Similar Compounds

[L-3,4-Dehydroproline³]-Tuftsin

- Modification : Substitution of proline at position 3 with dehydroproline.

- Activity :

Cyclic this compound Analogs

[Leu¹]-Tuftsin

Retro-Tuftsin (Arg-Pro-Lys-Thr)

- Modification: Reversed amino acid sequence.

- Activity :

Functional and Binding Comparisons

Mechanistic and Clinical Insights

- Receptor Specificity: this compound binds NRP1 with higher affinity (KD = 10.65 µM) than ACE2 (KD = 460 µM), suggesting its primary immunomodulatory role . Analogs like retro-Tuftsin retain NRP1 binding but may activate divergent pathways .

- This compound’s natural origin and proven safety in COVID-19 models (e.g., nasal spray formulations) give it an edge .

- Structure-Activity Relationship (SAR) :

Biological Activity

Tuftsin, a tetrapeptide composed of the amino acids threonine, lysine, proline, and arginine (Thr-Lys-Pro-Arg), is a naturally occurring peptide that plays a significant role in the immune response. It is primarily produced in the spleen and has been shown to enhance various immune functions, particularly those of phagocytic cells like macrophages and neutrophils. This article reviews the biological activities of this compound, focusing on its immunomodulatory properties, therapeutic applications, and recent research findings.

1. Immunomodulatory Functions

This compound is recognized for its ability to stimulate phagocytosis, motility, and immunogenic activity in phagocytic cells. The peptide enhances the processing of antigens and increases the number of antibody-forming cells. Key biological activities include:

- Phagocytosis : this compound significantly enhances the ability of phagocytes to engulf and destroy pathogens.

- Tumoricidal Activity : Studies have demonstrated this compound's capacity to induce tumor cell death through mechanisms involving apoptosis and immune cell activation .

- Bactericidal Activity : The peptide exhibits strong bactericidal effects against various pathogens, contributing to its role in innate immunity .

The biological activity of this compound is mediated through several mechanisms:

- Binding to Receptors : this compound interacts with specific receptors on phagocytic cells, enhancing their functional responses. It has been shown to bind to receptors such as ACE2 and NRP1, which are involved in the entry of viruses like SARS-CoV-2 into host cells .

- Activation of Signaling Pathways : this compound activates signaling pathways that lead to increased expression of cytokines and chemokines, promoting an inflammatory response that aids in pathogen clearance .

3.1 Cancer Treatment

Recent studies have explored this compound's potential in cancer therapy:

- Drug Delivery Systems : this compound has been incorporated into liposomes for targeted drug delivery. For example, this compound-bearing liposomes co-encapsulated with doxorubicin and curcumin showed significant tumor weight reduction in mouse models compared to control groups .

| Liposome Type | Average Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) |

|---|---|---|---|

| DOX LPs | 116 | 0.49 | 97.4±0.6 |

| CUR LPs | 136 | 0.31 | 74.9±4.3 |

| P.Tuft-DOX-CUR LPs | 134 | 0.22 | 96.5±2.8 |

- Combination Therapy : this compound has been shown to enhance the efficacy of chemotherapeutic agents by increasing their uptake in tumor cells and enhancing immune-mediated tumor rejection .

3.2 Infectious Diseases

This compound's ability to enhance immune responses makes it a candidate for treating infectious diseases:

- SARS-CoV-2 Inhibition : Research indicates that this compound may inhibit SARS-CoV-2 infection by blocking its entry into host cells through interactions with ACE2 receptors . Molecular docking studies have revealed strong binding affinities between this compound and key viral entry proteins.

4. Case Studies

Several case studies highlight this compound's clinical relevance:

- Cirrhosis Patients : A study assessed this compound activity in patients with cirrhosis, revealing impaired phagocytic function correlated with reduced this compound levels, suggesting its role as a biomarker for immune competence in liver disease .

- Cancer Models : In animal models of gastric cancer, this compound-tailored fusion proteins were shown to enhance macrophage phagocytosis and inhibit tumor growth effectively .

5. Conclusion

This compound represents a promising therapeutic agent due to its multifaceted biological activities, particularly in immunomodulation and cancer treatment. Ongoing research continues to elucidate its mechanisms of action and potential applications in various diseases.

Further studies are warranted to explore this compound's full therapeutic potential and optimize its use in clinical settings.

Q & A

Q. What are the structural and functional characteristics of Tuftsin, and how can its synthesis be validated in a research setting?

this compound (Thr-Lys-Pro-Arg) is a tetrapeptide with immunomodulatory properties. Its synthesis involves solid-phase peptide synthesis (SPPS), followed by purification via high-performance liquid chromatography (HPLC) and characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR). Researchers must validate purity (>95%) and confirm amino acid sequence alignment with theoretical values. For reproducibility, experimental protocols should detail resin activation, coupling efficiency, and cleavage conditions .

Q. How can researchers identify and validate this compound's molecular targets, such as neuropilin-1 (NRP1) or ACE2?

Target identification requires affinity-based assays like surface plasmon resonance (SPR). For example, Biacore technology measures binding kinetics between this compound and receptors (e.g., ACE2 affinity: 460 μM; NRP1: 10.65 μM). Controls should include scrambled peptide sequences and competitive inhibition assays (e.g., SARS-CoV-2 S1 protein competition with ACE2) to confirm specificity .

Q. What in vitro models are appropriate for studying this compound's immunomodulatory effects?

Primary macrophage cultures or murine-derived cell lines (e.g., RAW 264.7) are standard. Researchers should quantify phagocytic activity via flow cytometry (e.g., fluorescent-labeled particles) and cytokine secretion (ELISA for TNF-α, IL-6). Dose-response curves (0.1–100 μM) and negative controls (e.g., peptide-free treatments) are critical to establish efficacy .

Advanced Research Questions

Q. How should researchers design SPR-based competition assays to evaluate this compound's inhibitory effects on receptor-ligand interactions?

Experimental design includes immobilizing the receptor (e.g., ACE2) on a sensor chip, injecting this compound as an analyte, and then introducing the natural ligand (e.g., SARS-CoV-2 S1 protein). Response units (RU) are monitored to calculate inhibition efficiency. Triplicate runs and reference subtraction (buffer-only injections) minimize noise. Data analysis uses software like Biacore Evaluation Module to derive kinetic parameters (Ka, Kd) .

Q. What statistical methods resolve discrepancies in reported binding affinities of this compound across studies?

Meta-analyses should account for variables like buffer composition (e.g., pH, ionic strength) and assay temperature. For example, ACE2 binding affinity varies with SPR chip surface density. Researchers can apply Bland-Altman plots to assess inter-study variability or hierarchical regression models to adjust for technical covariates .

Q. How can peptide stability be optimized in vivo for preclinical studies?

Strategies include D-amino acid substitution (e.g., D-Thr at N-terminus) or PEGylation to reduce enzymatic degradation. Pharmacokinetic studies in murine models should measure plasma half-life (t1/2) via LC-MS/MS. Tissue distribution profiles (e.g., spleen vs. liver) must be validated using radiolabeled this compound (³H or ¹⁴C) .

Q. What ethical and methodological considerations apply when transitioning from in vitro to in vivo this compound studies?

Animal protocols require IRB approval, with sample size calculations (power ≥0.8) to minimize euthanasia. Dose escalation studies (e.g., 1–50 mg/kg) should monitor adverse effects (e.g., cytokine storm via serum IL-1β). Include sham-treated controls and blinded outcome assessments to reduce bias .

Data Presentation and Reproducibility

Table 1: Key Parameters for this compound Binding Assays

| Receptor | Assay Type | Affinity (μM) | Buffer Conditions | Reference |

|---|---|---|---|---|

| ACE2 | SPR | 460 | PBS, pH 7.4 | |

| NRP1 | SPR | 10.65 | HEPES, 150 mM NaCl | |

| FcγR (Murine) | ELISA | IC50: 25 | RPMI + 10% FBS |

Guidelines for Reporting:

- Methods must specify peptide lot numbers, storage conditions (−80°C lyophilized), and instrument calibration dates.

- Raw data (e.g., SPR sensorgrams) should be archived in repositories like Zenodo for peer validation .

Research Design Pitfalls to Avoid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.